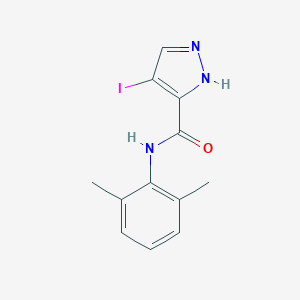![molecular formula C18H15BrFN3O B213636 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213636.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide, also known as BPPB, is a chemical compound that has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves the inhibition of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide leads to the activation of the enzyme AMPK (AMP-activated protein kinase), which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been shown to induce cell death in cancer cells by activating the AMPK pathway. In addition, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to protect neurons from oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide in lab experiments is its specificity for PARP-1 inhibition. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide does not inhibit other PARP enzymes, which can lead to unwanted side effects. However, one limitation of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Additionally, further research is needed to optimize the synthesis and formulation of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide for in vivo use.
Conclusion
In conclusion, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is a promising chemical compound that has shown potential therapeutic applications in scientific research. Its specificity for PARP-1 inhibition and its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its use in vivo.
Métodos De Síntesis
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves the reaction of 4-bromo-1H-pyrazole with N-(2-fluorobenzyl)benzamide in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is typically around 60%.
Aplicaciones Científicas De Investigación
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide |
|---|---|
Fórmula molecular |
C18H15BrFN3O |
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H15BrFN3O/c19-16-10-22-23(12-16)11-13-5-7-14(8-6-13)18(24)21-9-15-3-1-2-4-17(15)20/h1-8,10,12H,9,11H2,(H,21,24) |
Clave InChI |
LHPBQDVLZPORKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)F |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)



![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)